molecular formula C22H18N2O3S2 B2698578 (E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(naphthalen-1-yl)butanamide CAS No. 1164545-07-6

(E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(naphthalen-1-yl)butanamide

Cat. No. B2698578
M. Wt: 422.52
InChI Key: AXQXOGUORKNQPH-XMHGGMMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(naphthalen-1-yl)butanamide is a useful research compound. Its molecular formula is C22H18N2O3S2 and its molecular weight is 422.52. The purity is usually 95%.
BenchChem offers high-quality (E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(naphthalen-1-yl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(naphthalen-1-yl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Activities

Research has shown that derivatives of the naphthalene moiety combined with furanones exhibit promising antiviral activity against avian influenza virus (H5N1), highlighting the potential of these compounds in developing antiviral medications (Flefel et al., 2014).

Anticancer and Antiangiogenic Effects

Novel thioxothiazolidin-4-one derivatives have demonstrated significant in vivo anticancer and antiangiogenic effects against mouse tumor models, suggesting a potential pathway for anticancer therapy. These compounds inhibited tumor growth, reduced ascites volume, and suppressed tumor-induced endothelial proliferation (Chandrappa et al., 2010).

Antimicrobial Activity

Naphthalene derivatives have been synthesized and evaluated for their antimicrobial activities, showing notable efficacy against various bacteria and fungi species. This indicates the potential of these compounds as foundational structures for new antimicrobial agents (Evren et al., 2020).

Synthesis and Reactivity

The compound's derivatives have been synthesized through various chemical reactions, including interactions with benzylamine, thionyl chloride, and thiourea, to produce a range of heterocyclic systems. These processes illustrate the compound's versatility in chemical synthesis and its potential to form the basis of numerous pharmacologically active compounds (Aleksandrov et al., 2017).

properties

IUPAC Name

4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-naphthalen-1-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S2/c25-20(23-18-10-3-7-15-6-1-2-9-17(15)18)11-4-12-24-21(26)19(29-22(24)28)14-16-8-5-13-27-16/h1-3,5-10,13-14H,4,11-12H2,(H,23,25)/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXQXOGUORKNQPH-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CCCN3C(=O)C(=CC4=CC=CO4)SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CCCN3C(=O)/C(=C\C4=CC=CO4)/SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(naphthalen-1-yl)butanamide

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